Methyl 3-indoleglyoxylate
Overview
Description
Methyl 3-indoleglyoxylate, also known as methyl 2-(indol-3-yl)-2-oxoacetate, is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is characterized by its indole structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-indoleglyoxylate can be synthesized through several methods. One common method involves the reaction of indole-3-carboxaldehyde with methyl oxalyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-indoleglyoxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
Methyl 3-indoleglyoxylate has a wide range of applications in scientific research:
Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-indoleglyoxylate involves its interaction with specific molecular targets and pathways. For instance, as a precursor to protein kinase inhibitors, it can modulate the activity of kinases involved in cell signaling pathways. This modulation can lead to the inhibition of cancer cell proliferation and other therapeutic effects. The indole structure allows it to bind with high affinity to multiple receptors, enhancing its biological activity.
Comparison with Similar Compounds
- Methyl 1-methylindolyl-3-glyoxylate
- Methyl indolyl-3-glyoxylate
- Indole-3-acetic acid methyl ester
Comparison: Methyl 3-indoleglyoxylate is unique due to its specific structure, which allows for versatile reactivity and application in various fields. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and the range of reactions it can undergo. Its ability to serve as a precursor for a wide array of biologically active molecules further highlights its uniqueness.
Properties
IUPAC Name |
methyl 2-(1H-indol-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIJGAWYVXDYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343309 | |
Record name | Methyl 3-indoleglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18372-22-0 | |
Record name | Methyl 3-indoleglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-indoleglyoxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of methyl 3-indoleglyoxylate?
A: this compound is an indole derivative containing a glyoxylate ester group at the 3-position of the indole ring. [] Its molecular formula is C11H9NO3, and its molecular weight is 203.19 g/mol. [] The structure has been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and MS. []
Q2: How does the presence of the glyoxylate ester group in this compound influence its reactivity in N-alkylation reactions?
A: The electron-withdrawing nature of the glyoxylate ester group in this compound significantly impacts its reactivity in N-alkylation reactions. [] Compared to indole-3-acetonitrile, which has a weaker electron-withdrawing group, this compound undergoes N-alkylation more readily. [] This enhanced reactivity allows for the use of milder reaction conditions, such as weak bases like Cs2CO3, and often results in higher yields. []
Q3: Has the crystal structure of this compound been determined, and if so, what insights does it offer?
A: Yes, the single crystal structure of this compound has been determined using X-ray diffraction analysis. [] This structural information has been further corroborated by density functional theory (DFT) calculations, revealing good agreement between the experimentally determined and theoretically optimized structures. [] These findings contribute valuable insights into the molecular geometry and spatial arrangement of the compound, which are crucial for understanding its properties and potential applications.
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